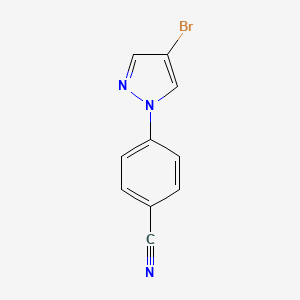

4-(4-ブロモ-1H-ピラゾール-1-イル)ベンゾニトリル

説明

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6BrN3 . It is used in the synthesis of various pharmaceutical and biologically active compounds .

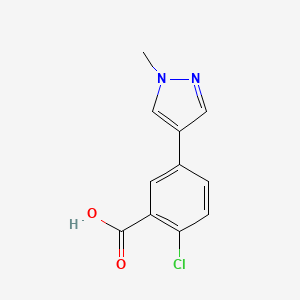

Molecular Structure Analysis

The molecular structure of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile consists of a pyrazole ring attached to a benzonitrile group via a bromine atom . The exact 3D conformer information is not available in the retrieved data.Physical And Chemical Properties Analysis

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

医薬品研究

この化合物は、さまざまな医薬品合成において使用されます。その構造は、潜在的な生物活性を持つため、新規医薬品の開発において極めて重要です。 例えば、ピラゾール誘導体は、抗リーシュマニア活性および抗マラリア活性について研究されています 。化合物中に存在する臭素原子は、良好な脱離基として作用し、新規治療薬の開発につながる可能性のあるさらなる化学修飾を可能にします。

Safety and Hazards

作用機序

Target of Action

It is known that 4-substituted pyrazoles, such as this compound, can act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

As a potential inhibitor of liver alcohol dehydrogenase, it may bind to the enzyme’s active site, preventing the enzyme from catalyzing its normal reactions .

Biochemical Pathways

If it acts as an inhibitor of liver alcohol dehydrogenase, it could impact the metabolism of alcohol and related compounds .

Result of Action

If it acts as an inhibitor of liver alcohol dehydrogenase, it could potentially alter the metabolism of alcohol and related compounds at the cellular level .

特性

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJHOGJNHBJBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

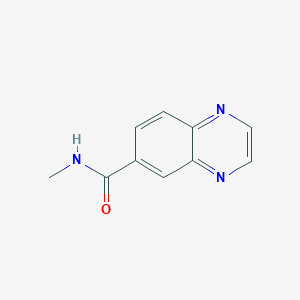

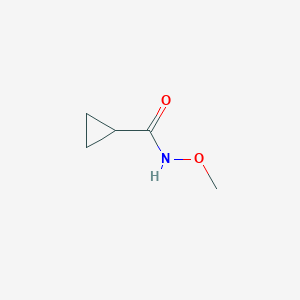

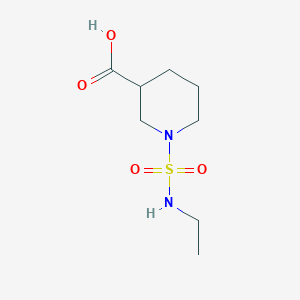

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)

![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)